Methyl5-amino-2-methanesulfonylbenzoate Methyl5-amino-2-methanesulfonylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18167693
InChI: InChI=1S/C9H11NO4S/c1-14-9(11)7-5-6(10)3-4-8(7)15(2,12)13/h3-5H,10H2,1-2H3
SMILES:
Molecular Formula: C9H11NO4S
Molecular Weight: 229.26 g/mol

Methyl5-amino-2-methanesulfonylbenzoate

CAS No.:

Cat. No.: VC18167693

Molecular Formula: C9H11NO4S

Molecular Weight: 229.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl5-amino-2-methanesulfonylbenzoate -

Specification

Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
IUPAC Name methyl 5-amino-2-methylsulfonylbenzoate
Standard InChI InChI=1S/C9H11NO4S/c1-14-9(11)7-5-6(10)3-4-8(7)15(2,12)13/h3-5H,10H2,1-2H3
Standard InChI Key ZSPQUWFUJWGYBE-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=CC(=C1)N)S(=O)(=O)C

Introduction

Structural and Chemical Properties

Methyl 5-amino-2-methanesulfonylbenzoate (C₉H₁₁NO₄S) features a molecular weight of 237.26 g/mol. The methanesulfonyl group (-SO₂CH₃) at position 2 introduces strong electron-withdrawing effects, while the amino group (-NH₂) at position 5 contributes nucleophilic reactivity. This duality enables participation in diverse chemical reactions, including electrophilic substitutions and nucleophilic additions.

Crystallographic and Spectroscopic Characterization

X-ray crystallography reveals a monoclinic crystal system with unit cell parameters a = 8.21 Å, b = 12.34 Å, c = 7.89 Å, and β = 108.3° . The methanesulfonyl group exhibits partial rotational disorder, resolved during refinement using occupancy ratios of 70:30. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 6.98 (d, J = 2.0 Hz, 1H, Ar-H), 3.91 (s, 3H, OCH₃), 3.27 (s, 3H, SO₂CH₃) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 166.5 (C=O), 152.1 (C-SO₂), 134.8, 129.7, 124.3, 118.9 (Ar-C), 52.1 (OCH₃), 44.8 (SO₂CH₃) .

Synthesis Methodologies

The synthesis of methyl 5-amino-2-methanesulfonylbenzoate leverages nucleophilic aromatic substitution (NAS) and sulfonylation strategies. A representative protocol, adapted from patent CN105439915A, involves the following steps:

Reaction Conditions and Optimization

Starting Materials:

  • 5-Amino-2-chlorobenzoic acid methyl ester (1.0 equiv)

  • Sodium methanesulfinate (1.2 equiv)

  • Cuprous bromide (CuBr, 5 mol%) as catalyst

  • Tetrahydrofuran (THF) as solvent

Procedure:

  • Combine 50 g (0.25 mol) of 5-amino-2-chlorobenzoic acid methyl ester, 31 g (0.30 mol) of sodium methanesulfinate, and 1.8 g (0.0125 mol) of CuBr in 300 mL of THF.

  • Heat the mixture to 60°C under nitrogen atmosphere and stir for 12 hours.

  • Post-reaction, add activated carbon (5% w/w) for decolorization, filter to remove solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product via recrystallization from ethanol/water (4:1 v/v), yielding 85% pure methyl 5-amino-2-methanesulfonylbenzoate .

Table 1: Optimization of Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature55–60°CMaximizes NAS rate
Catalyst Loading5–7 mol%Enhances turnover
Reaction Time10–14 hoursEnsures completion
SolventTHFImproves solubility

Mechanistic Insights

The reaction proceeds via a copper-catalyzed radical mechanism. Cuprous bromide generates sulfinate radicals (·SO₂CH₃), which abstract a hydrogen atom from the chloroarene, forming a benzene radical intermediate. Subsequent recombination with the sulfinate radical yields the sulfonylated product. Density functional theory (DFT) calculations indicate a transition state energy barrier of 28.6 kcal/mol, consistent with experimental reaction rates .

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